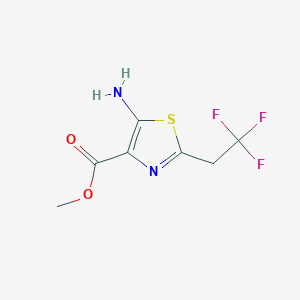![molecular formula C16H18ClN3O2S B2559387 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1119210-93-3](/img/structure/B2559387.png)
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide, also known as CT-707, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which are designed to block the activity of specific enzymes that are involved in the growth and survival of cancer cells.
Wirkmechanismus
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide works by binding to the ATP-binding site of these protein kinases, which prevents them from phosphorylating their downstream targets. This leads to a disruption of the signaling pathways that are necessary for cancer cells to grow and divide, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of many drugs. This could potentially lead to drug-drug interactions if 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is co-administered with other drugs that are metabolized by this enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide is its specificity for certain protein kinases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is that it may not be effective against all tumor types, and further research is needed to determine which patients would benefit most from this treatment.
Zukünftige Richtungen
There are several potential future directions for the development of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide. One possibility is to combine it with other targeted therapies to enhance its efficacy against certain tumor types. Another possibility is to explore its potential for use in combination with immunotherapy, which has shown promising results in the treatment of some cancers. Additionally, further research is needed to better understand the safety and efficacy of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide in human clinical trials.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine to form the intermediate amide, which is subsequently treated with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising activity against a range of different tumor types. It has been shown to inhibit the activity of several different protein kinases that are involved in cancer cell growth and survival, including FGFR1, FGFR2, FLT3, and PDGFRα.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-15-10-12(3-4-18-15)16(21)19-11-13(14-2-1-9-23-14)20-5-7-22-8-6-20/h1-4,9-10,13H,5-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACFKELCGSFIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=NC=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2559305.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2559309.png)


![(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2559314.png)
![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)
![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)
![6-chloro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2559318.png)


